5-Phenylisoxazole-3-carbonyl chloride
Overview
Description
5-Phenylisoxazole-3-carbonyl chloride is a chemical compound with the molecular formula C10H6ClNO2. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry .
Scientific Research Applications
5-Phenylisoxazole-3-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Biological Studies: Isoxazole derivatives are studied for their potential as enzyme inhibitors, particularly monoamine oxidase inhibitors.
Material Science: It is used in the synthesis of functional materials, including polymers and nanomaterials.
Mechanism of Action
Mode of Action
Isoxazoles are generally synthesized using cu (i) or ru (ii) as catalysts for (3 + 2) cycloaddition reaction
Biochemical Pathways
Isoxazoles are known to have significant biological interests , suggesting that they may affect various biochemical pathways.
Action Environment
It is generally recommended to use this compound in a well-ventilated area and avoid all personal contact, including inhalation .
Biochemical Analysis
Biochemical Properties
5-Phenylisoxazole-3-carbonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with enzymes, proteins, and other biomolecules through its reactive carbonyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. For example, it can react with amino groups on proteins, potentially modifying their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in their activity, affecting downstream signaling pathways. Additionally, it may impact gene expression by modifying transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The carbonyl chloride group reacts with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This can result in changes in gene expression and cellular function. The compound’s ability to form stable adducts with biomolecules is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, potentially altering its effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular processes, depending on its stability and the conditions of the experiment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. Understanding the metabolic pathways of this compound is crucial for elucidating its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution can affect its activity and function, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. Its localization can influence its activity and function, as well as its interactions with other biomolecules. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Phenylisoxazole-3-carbonyl chloride can be synthesized from 5-phenylisoxazole-3-carboxylic acid. The carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2) under reflux conditions . The reaction typically proceeds as follows:
5-Phenylisoxazole-3-carboxylic acid+SOCl2→5-Phenylisoxazole-3-carbonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-Phenylisoxazole-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 5-phenylisoxazole-3-carboxylic acid.
Condensation Reactions: It can react with amines to form amides and with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile.
Catalysts: Pyridine or triethylamine can be used to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Comparison with Similar Compounds
Similar Compounds
- 5-Methylisoxazole-3-carbonyl chloride
- 4-Phenylisoxazole-3-carbonyl chloride
- 5-Phenylisoxazole-4-carbonyl chloride
Uniqueness
5-Phenylisoxazole-3-carbonyl chloride is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct reactivity and biological activity. Compared to other isoxazole derivatives, it offers a balance of reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
5-phenyl-1,2-oxazole-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-10(13)8-6-9(14-12-8)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQOIZJIDZZDGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428174 | |
Record name | 5-PHENYLISOXAZOLE-3-CARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78189-50-1 | |
Record name | 5-PHENYLISOXAZOLE-3-CARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Phenyl-isoxazole-3-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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